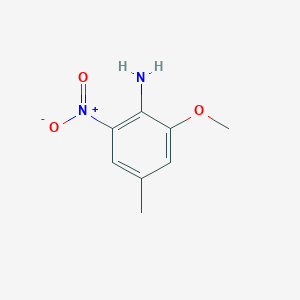

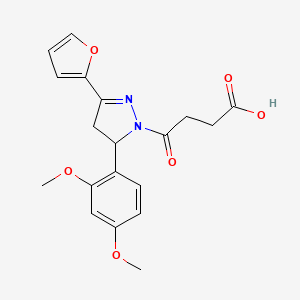

![molecular formula C14H15N5O2 B2693963 2-(5-Oxo-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-6-yl)acetamide CAS No. 2380190-93-0](/img/structure/B2693963.png)

2-(5-Oxo-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-6-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(5-Oxo-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-6-yl)acetamide” is a type of triazoloquinazoline . Triazoloquinazolines are known for their potential as therapeutic agents and have several pharmacological applications . Some of the hybrids of this class have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The series of novel N-R-2- [ (3-R-2-oxo-2H- [1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments in a molecule were obtained by alkylation of potassium salts 1.1–1.4 by N-hetaryl-2-chloro-acetamides and by aminolysis of activated acids 2.1–2.4 with N,N’-carbonyl-diimidazole (CDI) .Molecular Structure Analysis

The molecular structure of triazoloquinazolines, such as “this compound”, can be determined by IR, 1H NMR, MS, and EI-MS analysis . Triazole compounds contain two carbon and three nitrogen atoms and are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

Triazoloquinazolines and their derivatives have shown a variety of biological applications such as anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, anticonvulsant, antidiabetic, antioxidant, adenosine receptor antagonist, and significant cytotoxic activities . The reaction did not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate 65, but proceeded as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined by IR, 1H NMR, MS, and EI-MS analysis .Future Directions

properties

IUPAC Name |

2-(5-oxo-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2/c1-2-5-12-16-13-9-6-3-4-7-10(9)18(8-11(15)20)14(21)19(13)17-12/h3-4,6-7H,2,5,8H2,1H3,(H2,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTORUDPWFALDBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN2C(=N1)C3=CC=CC=C3N(C2=O)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

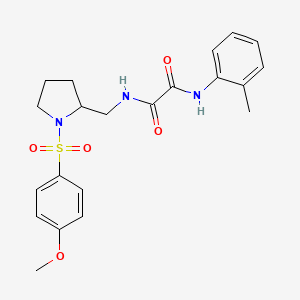

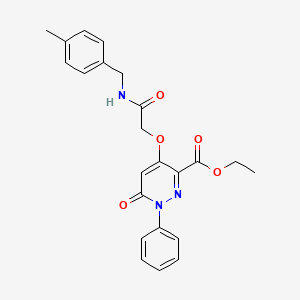

![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide](/img/structure/B2693881.png)

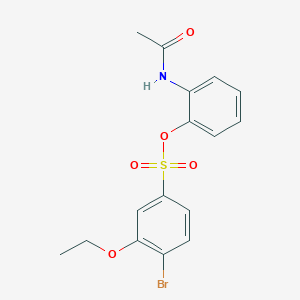

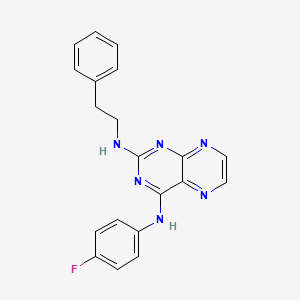

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B2693882.png)

![diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)

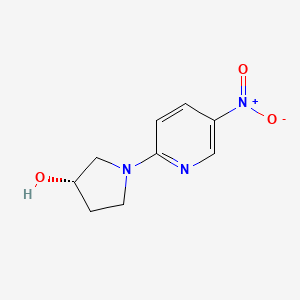

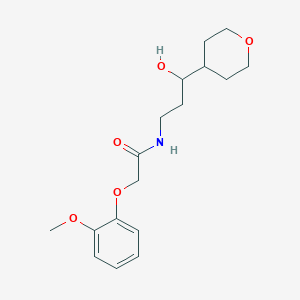

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2-fluorophenyl)acetamide](/img/structure/B2693895.png)

![N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2693897.png)